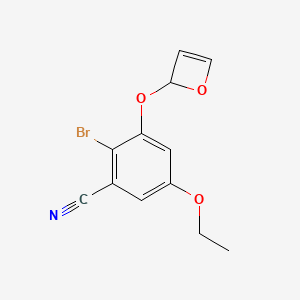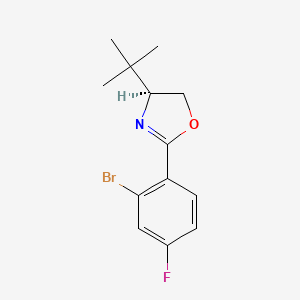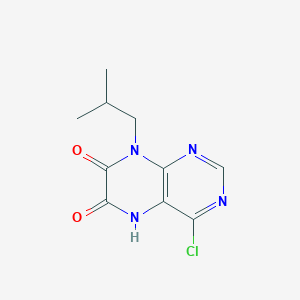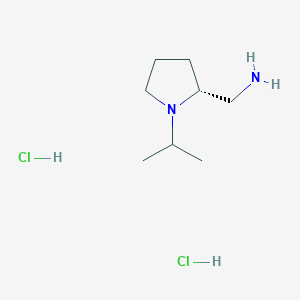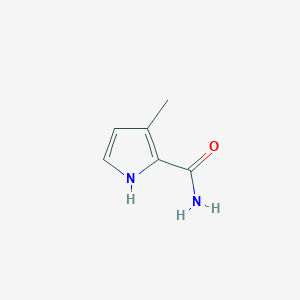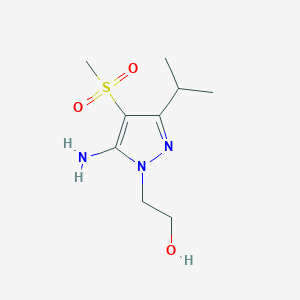![molecular formula C7H6BrNO B11777863 1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B11777863.png)
1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one is a brominated heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom attached to a dihydrocyclopenta[c]pyrrole ring system. The presence of the bromine atom imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one typically involves the bromination of a suitable precursor. One common method is the bromination of 5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial production methods for this compound may involve similar bromination reactions, but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines, leading to the formation of azides, nitriles, and amines, respectively.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position and nature of the substituents on the pyrrole ring.
Aplicaciones Científicas De Investigación
1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its brominated structure can enhance the biological activity and selectivity of target compounds.
Medicine: Research into the medicinal properties of this compound has shown potential in the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials, where its unique properties are leveraged to achieve desired performance characteristics.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one is primarily determined by its ability to interact with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards biological targets. Additionally, the compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can modulate its biological activity.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one stands out due to its unique brominated structure. Similar compounds include:
1-Chloro-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one: This compound has a chlorine atom instead of a bromine atom, which can result in different reactivity and biological activity.
1-Iodo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one: The presence of an iodine atom can impart different chemical properties, such as increased molecular weight and altered electronic effects.
5,6-Dihydrocyclopenta[c]pyrrol-4(2H)-one: The non-halogenated parent compound, which lacks the unique properties conferred by the bromine atom.
Propiedades
Fórmula molecular |
C7H6BrNO |
|---|---|
Peso molecular |
200.03 g/mol |
Nombre IUPAC |
3-bromo-4,5-dihydro-2H-cyclopenta[c]pyrrol-6-one |
InChI |
InChI=1S/C7H6BrNO/c8-7-4-1-2-6(10)5(4)3-9-7/h3,9H,1-2H2 |
Clave InChI |
AWGOVKRICLEANC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=CNC(=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11777794.png)
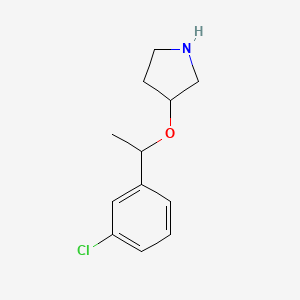
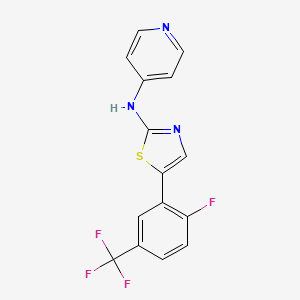


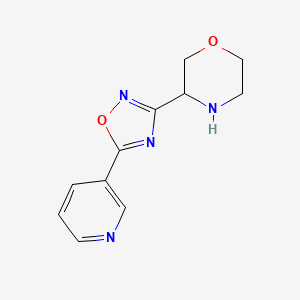
![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
